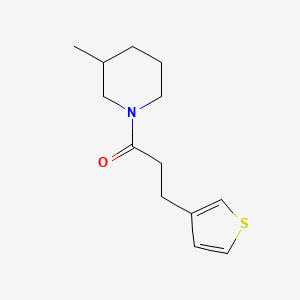
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MPTP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPTP is a designer drug that has been used recreationally, but it also has potential applications in scientific research.
Mecanismo De Acción
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one works by increasing the release of dopamine in the brain, which leads to increased feelings of pleasure and euphoria. It also inhibits the reuptake of dopamine, which prolongs its effects. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. It can also cause changes in mood and behavior, including increased sociability and talkativeness. However, the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a known mechanism of action. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to selectively destroy dopamine-producing neurons in the brain, which can mimic the effects of Parkinson's disease. This makes it a potentially valuable tool for studying the disease and developing new treatments. Other potential future directions include studying the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body, as well as developing new analogs with different properties and effects.
Conclusion:
In conclusion, 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, or 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, is a synthetic compound that has potential applications in scientific research. It has dopaminergic effects and can be used to study the mechanisms of addiction and other neurological disorders. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects. Further research is needed to fully understand the potential benefits and limitations of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in scientific research.
Métodos De Síntesis
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting product is purified through recrystallization to yield 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in its final form.
Aplicaciones Científicas De Investigación
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have dopaminergic effects, which means it can affect the levels of dopamine in the brain. This makes it a potentially valuable tool for studying the mechanisms of addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-4-2-3-8-14(11)13(15)6-5-12-7-9-16-10-12/h7,9-11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXERAPWDKNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)
